N-Despropyl Propafenone Oxalate Salt
N-Despropyl Propafenone Oxalate Salt
N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
86383-21-3
VCID:
VC0019501
InChI:
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2
SMILES:
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O
Molecular Formula:
C20H23NO7
Molecular Weight:
299.4 g/mol
N-Despropyl Propafenone Oxalate Salt
CAS No.: 86383-21-3
Reference Standards
VCID: VC0019501
Molecular Formula: C20H23NO7
Molecular Weight: 299.4 g/mol
CAS No. | 86383-21-3 |
---|---|
Product Name | N-Despropyl Propafenone Oxalate Salt |
Molecular Formula | C20H23NO7 |
Molecular Weight | 299.4 g/mol |
IUPAC Name | 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |
Standard InChI | InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2 |
Standard InChIKey | UMGRCTLZIBOZHC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Description | N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 1-(2-(3-amino-2-hydroxypropoxy)phenyl)-3-phenyl-1-propanone N-depropylpropafenone N-desmethylpropafenone N-despropylpropafenone |
PubChem Compound | 128820 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume